N-Acetyl-D-norleucine

Description

Contextualization within Amino Acid Derivatives Research

N-Acetyl-D-norleucine belongs to the broad class of amino acid derivatives, which are compounds derived from the twenty proteinogenic amino acids or their non-proteinogenic counterparts. Norleucine itself is an isomer of leucine (B10760876), a common amino acid, but it is not typically incorporated into proteins during biosynthesis. The "D" designation indicates it is the D-enantiomer, a mirror image of the more common L-amino acids.

The key modification in this compound is the attachment of an acetyl group to the nitrogen atom of the amino group. cymitquimica.com This process, known as N-acetylation, is a common strategy in chemical synthesis to alter the properties of a parent molecule. Acetylation modifies the compound's polarity, solubility, and stability. chemimpex.com Specifically, the acetyl group can enhance solubility in various solvents and increase stability under physiological conditions, making it a more versatile reagent for research applications. chemimpex.com These acetylated amino acids are recognized as a distinct class of biochemicals and are often used as organic building blocks in complex syntheses. cymitquimica.com

Significance in Advanced Chemical and Biological Sciences

The significance of this compound in advanced research stems from its utility as a specialized chemical tool.

Peptide Synthesis: In synthetic chemistry, it serves as a crucial building block for creating custom peptides. chemimpex.com Its defined stereochemistry is essential for constructing peptides with specific three-dimensional structures to study protein folding, function, and interactions. cymitquimica.com The acetyl group can act as a protecting group during synthesis and influences the final properties of the peptide.

Biochemical and Pharmaceutical Research: Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. chemimpex.com Its structural similarity to natural amino acids allows it to be used as a probe to understand cellular processes. In pharmaceutical development, it is employed in the design and synthesis of novel therapeutic agents, particularly for metabolic disorders. chemimpex.com The modification of the amino acid structure can lead to compounds with unique biological activities. cymitquimica.com

Enzymatic Resolution: Historically, acetylated amino acids like N-acetyl-norleucine have been instrumental in methods for resolving racemic mixtures (mixtures of D- and L-enantiomers) of amino acids. researchgate.net Specific enzymes can act on one enantiomer of an acetylated amino acid while leaving the other untouched, allowing for the separation and purification of pure D- and L-amino acids. researchgate.netoup.com

Research Scope and Objectives

The research involving this compound is typically focused on specific, well-defined objectives. A primary goal is its use as a synthetic intermediate in the creation of complex bioactive molecules and pharmaceuticals. chemimpex.com Studies often aim to synthesize novel peptides with enhanced stability or specific binding properties by incorporating this unnatural amino acid derivative. cymitquimica.comchemimpex.com

Another key research objective is to elucidate fundamental biochemical processes. chemimpex.com By introducing this compound into biological systems, scientists can study the specificity of enzymes and transport proteins, gaining insights into metabolic pathways. Furthermore, research focuses on the chemical properties of the molecule itself, including methods for its synthesis and its behavior in various chemical reactions like hydrolysis and oxidation. chemicalbook.com The overarching goal is to leverage its unique chemical characteristics to advance the fields of medicinal chemistry, biochemistry, and materials science. chemimpex.com

Detailed Research Findings

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | chemimpex.comnih.gov |

| Molecular Weight | 173.21 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid/powder | cymitquimica.comchemimpex.com |

| Melting Point | 101-108 °C | chemimpex.com |

| Synonyms | Ac-D-Nle-OH, Acetyl-D-2-aminohexanoic acid | chemimpex.comnih.gov |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.com |

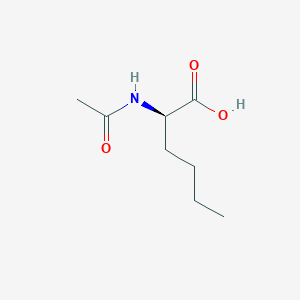

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031698 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54896-21-8 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N Acetyl D Norleucine

Established Synthetic Pathways for N-Acetyl-D-norleucine

The primary methods for synthesizing this compound involve direct chemical modification of the parent amino acid or enzymatic processes that offer high specificity.

The most common and well-documented method for preparing this compound is the direct acylation of D-norleucine. This reaction typically involves treating D-norleucine with an acetylating agent, such as acetic anhydride, in the presence of a base. The base, often pyridine (B92270) or sodium hydroxide, deprotonates the amino group, enhancing its nucleophilicity to attack the acetylating agent. To ensure the reaction goes to completion, an excess of the acetylating agent is often used. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the anhydride.

Another potential, though less controlled, route is the non-enzymatic formation of N-acetylated amino acids. Research has shown that N-acetylated amino acid conjugates can be formed non-enzymatically from the reaction of 2-keto acids and ammonia, particularly under acidic conditions, which may mimic certain sample preparation steps in metabolomic studies. mdpi.com

Table 1: Typical Conditions for Direct Acylation of D-Norleucine

| Parameter | Condition | Purpose/Comment | Source |

|---|---|---|---|

| Starting Material | D-Norleucine | The amino acid to be acetylated. | |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the reaction. | |

| Base | Pyridine or Sodium Hydroxide | Facilitates deprotonation of the amino group. | |

| Molar Ratio | 2:1 (Acetic Anhydride:D-Norleucine) | Ensures complete acetylation of the amino acid. | |

| Solvent | Methanol (B129727) or Ethanol | Polar solvents stabilize the transition state. | |

| Temperature | 25°C to 50°C | Controlled temperature to ensure reaction proceeds. | |

| Reaction Time | 4–6 hours | Monitored by Thin-Layer Chromatography (TLC). | |

| Purification | Recrystallization | Yields product with >95% purity. |

Enzymatic methods provide a highly specific alternative for synthesizing this compound, often as part of a kinetic resolution process to separate enantiomers. The "Acylase Process" is a well-established industrial method that utilizes stereospecific acylases for the kinetic resolution of racemic N-acetyl-amino acids. nih.gov

In this context, a D-stereospecific acylase, also known as an N-Acyl-D-amino acid amidohydrolase (D-aminoacylase), can be used. nih.govresearchgate.net These enzymes selectively catalyze the hydrolysis of N-acetyl-D-amino acids from a racemic mixture of N-acetyl-DL-norleucine. The enzyme specifically acts on the D-isomer, leaving the unreacted N-acetyl-L-norleucine. While this describes the reverse reaction (hydrolysis), D-aminoacylases are key tools for the optical resolution needed to obtain pure D-amino acids, which can then be acetylated. researchgate.net

Furthermore, some enzymatic systems can perform the synthesis directly. For instance, coupling an N-succinyl-amino acid racemase with a stereospecific amidohydrolase can create a dynamic kinetic resolution system to produce enantiopure amino acids from various N-acyl starting materials. nih.gov

Table 2: Enzymes in the Synthesis and Resolution of this compound

| Enzyme | EC Number | Role/Process | Source |

|---|---|---|---|

| D-Aminoacylase | EC 3.5.1.81 | Hydrolyzes N-acyl-D-amino acids for optical resolution. | nih.govresearchgate.net |

| N-Succinyl-Amino Acid Racemase (NSAR) | EC 5.1.1.13 | Racemizes N-acyl-amino acids for dynamic kinetic resolution. | nih.gov |

| Penicillin G Acylase | EC 3.5.1.11 | Used in the enzymatic resolution of phenylacetylated amino acids. | google.com |

Stereoselective Synthesis and Chiral Resolution Techniques

Achieving high enantiomeric purity is critical, and several techniques are employed to either synthesize the D-isomer stereoselectively or resolve it from a racemic mixture.

Chiral resolution via chromatography is a powerful method. Enantiomeric mixtures of norleucine can be separated using ligand exchange reversed-phase High-Performance Liquid Chromatography (HPLC). scielo.br This technique involves a mobile phase containing a chiral selector, such as L-proline or L-hydroxyproline, and a metal salt like copper(II) acetate. In this system, ternary complexes are formed between the copper ion, the chiral selector, and the norleucine enantiomers, allowing for their separation. Typically, the D-enantiomer is eluted before the L-enantiomer. scielo.br

Dynamic kinetic resolution (DKR) offers a more advanced approach to obtain a single enantiomer in high yield. Chemical DKR can be performed on unprotected amino acids using chiral Ni(II) complexes, which can interconvert the enantiomers while one is selectively functionalized or removed from the equilibrium. researchgate.net

Another strategy involves the stereoselective synthesis of the D-norleucine precursor itself, which is then acetylated. For example, rhodium-catalyzed hydroamination has been used to synthesize Fmoc-protected D-norleucine, demonstrating a method for establishing the desired stereocenter early in the synthetic sequence. researchgate.net

Synthesis of this compound Derivatives and Analogues

This compound can be further modified to create derivatives or used as a building block in the synthesis of more complex molecules. cymitquimica.com

The this compound molecule can undergo further chemical transformations. Under alkaline conditions, the acetyl group can be hydrolyzed to revert the compound to D-norleucine and acetic acid. The acetyl group can also be substituted, or other N-acyl derivatives can be synthesized using different acylating agents. For example, N-formyl, N-propionyl, and N-butyryl derivatives of D-leucine have been shown to be substrates for D-aminoacylase, indicating that similar derivatives of D-norleucine could be synthesized and are relevant in enzymatic studies. researchgate.net

In a more complex application, derivatives of N-acetyl norleucine have been used as ligands in catalysis. A palladium-catalyzed strategy employed a unique N-acetyl norleucine ligand to achieve the meta-allylation of arenes, demonstrating how the functionalized amino acid can control the conformation and selectivity of a metallacycle. rsc.org

This compound serves as a valuable building block in peptide synthesis and the creation of complex bioactive compounds. chemimpex.comchemimpex.com Its incorporation into a peptide chain can alter the resulting molecule's structural and functional properties. The synthesis of complex pseudo-natural products, such as analogues of thailandepsin B, illustrates how modified amino acids are integrated into larger, intricate structures to act as potent inhibitors of enzymes like histone deacetylases (HDACs). researchgate.net

Modern techniques like flow peptide synthesis also utilize amino acid derivatives to build complex oligopeptides efficiently. acs.org The principles of using chiral amino acid derivatives as key intermediates are fundamental in the synthesis of many pharmaceutical agents, including SGLT-2 inhibitors, where a stereochemically defined core is essential for biological activity. researchgate.net

Applications of N Acetyl D Norleucine in Peptide and Protein Sciences

Role as a Building Block in Advanced Peptide Synthesis

N-Acetyl-D-norleucine is increasingly recognized for its utility in the chemical synthesis of peptides, particularly in the creation of peptidomimetics with enhanced therapeutic properties. mdpi.comresearchgate.net Its unique structure, combining an acetyl group, a D-enantiomeric configuration, and an unbranched, hydrophobic side chain, offers distinct advantages in designing advanced peptides.

Incorporation into Bioactive Peptides

The introduction of ncAAs into bioactive peptides is a well-established strategy to overcome limitations of native peptides, such as poor stability and low bioavailability. nih.govnih.govresearchgate.net The incorporation of D-amino acids, for instance, is known to confer resistance to proteolytic degradation because endogenous proteases are stereospecific for L-amino acids. nih.gov This enhanced stability is crucial for the development of peptide-based therapeutics.

Table 1: Potential Contributions of this compound to Bioactive Peptides

| Feature of this compound | Anticipated Benefit in Bioactive Peptides | Rationale |

| D-Amino Acid Configuration | Increased proteolytic resistance | Endogenous proteases are specific for L-amino acids, making peptides with D-amino acids less susceptible to degradation. nih.gov |

| N-Terminal Acetylation | Enhanced stability against aminopeptidases | The acetyl group blocks the N-terminal amino group, a primary site for enzymatic degradation. nih.govnih.gov |

| Norleucine Side Chain | Increased hydrophobicity, acts as a methionine isostere | The linear four-carbon side chain can enhance binding to hydrophobic targets and can be used to replace oxidation-prone methionine. mdpi.com |

Impact on Peptide Structure and Function

The incorporation of this compound can profoundly influence the three-dimensional structure of a peptide, which in turn dictates its biological function. The stereochemistry of amino acids is a critical determinant of secondary structure. While L-amino acids are constituents of common structures like right-handed α-helices, the introduction of a D-amino acid can disrupt or reverse the helicity of a peptide chain. mdpi.com

Specifically, the presence of a D-amino acid can induce the formation of unique secondary structures such as β-turns or left-handed helices. rsc.org For example, NMR studies have shown that an N-acetylated D-amino acid at the N-terminus of a peptide can effectively stabilize short β-hairpin structures. rsc.org This conformational constraint can be advantageous in designing peptides that mimic the structure of a protein-binding loop, leading to higher affinity and specificity for their biological targets. The acetyl group can further stabilize helical structures by forming additional hydrogen bonds. nih.gov The hydrophobicity of the norleucine side chain can also drive specific folding patterns and mediate interactions with cellular membranes or receptor pockets. mdpi.com

Table 2: Comparative Impact of Amino Acid Modifications on Peptide Structure

| Amino Acid Type | Typical Structural Influence | Functional Implication |

| L-Amino Acid (Canonical) | Forms right-handed α-helices and standard β-sheets. | Standard biological activity, but susceptible to proteolysis. |

| D-Amino Acid | Can disrupt α-helices, induce β-turns, or promote left-handed helices. rsc.org | Enhanced stability; can alter receptor binding and selectivity. nih.gov |

| N-Acetylated Amino Acid | Stabilizes helical conformations through hydrogen bonding; neutralizes N-terminal charge. rsc.orgnih.gov | Increased stability and altered electrostatic interactions. creative-proteomics.com |

| This compound | Hypothesized: Induces unique turns and stable local conformations due to combined steric and electronic effects. | Hypothesized: High stability, constrained conformation for specific receptor targeting. |

Investigations in Protein Engineering and Design

The principles guiding the use of this compound in peptides also extend to the more complex field of protein engineering. The ability to incorporate ncAAs into proteins allows for the creation of novel functionalities and enhanced properties.

Non-Canonical Amino Acid Incorporation Studies

Incorporating ncAAs into proteins in vivo is a powerful technique for modifying protein function. researchgate.netthedailyscientist.org One common method is residue-specific incorporation, where an auxotrophic bacterial strain is used to replace all instances of a particular canonical amino acid with an ncAA analogue. frontiersin.org For example, norleucine has been successfully incorporated into proteins as a substitute for methionine, leveraging the natural substrate tolerance of the endogenous translational machinery. frontiersin.org This substitution can enhance the stability of proteins by replacing the easily oxidized methionine.

The incorporation of this compound would be more complex. Because of its unique structure (both the D-configuration and the N-acetylation), it would likely not be recognized by endogenous aminoacyl-tRNA synthetases. Therefore, its site-specific incorporation would require the development of an orthogonal translation system, consisting of a unique codon (like a stop codon), an engineered tRNA that recognizes this codon, and an engineered aminoacyl-tRNA synthetase that specifically charges the engineered tRNA with this compound. meilerlab.org While challenging, such a system would allow for the precise placement of this unique ncAA within a protein structure, enabling detailed studies of its effects.

Table 3: Methods for Non-Canonical Amino Acid (ncAA) Incorporation

| Method | Description | Suitability for this compound |

| Residue-Specific Incorporation | Global replacement of a canonical amino acid with an analogue in an auxotrophic host. frontiersin.org | Unlikely, due to the significant structural difference from any canonical amino acid. |

| Site-Specific Incorporation (Orthogonal System) | Uses an engineered tRNA/synthetase pair to incorporate an ncAA at a specific codon (e.g., an amber stop codon). meilerlab.org | Feasible, but would require significant engineering of the synthetase to recognize the acetylated D-amino acid. |

| Chemical Synthesis / Ligation | Segments of a protein are synthesized chemically and then ligated together. | Highly suitable, as it allows for the direct inclusion of any modified amino acid at any position. |

Modulation of Protein Properties through N-Acetylation

N-terminal acetylation is one of the most common post-translational modifications in eukaryotes, affecting a vast number of proteins. nih.govnih.gov This modification plays a crucial role in regulating protein stability, folding, and protein-protein interactions. mdpi.com By neutralizing the positive charge of the N-terminal amino group, acetylation can alter a protein's surface properties and its interaction with other molecules or cellular components. creative-proteomics.com

Incorporating a building block like this compound at the N-terminus of a recombinantly expressed protein could be a strategy to directly produce an N-terminally acetylated protein with enhanced stability. This could protect the protein from degradation pathways that target unacetylated N-termini. nih.gov While N-acetylation typically occurs at the N-terminus, the site-specific incorporation of an N-acetylated amino acid within the protein chain would be a novel approach to protein engineering. Such a modification could introduce a localized change in charge and steric bulk, potentially modulating enzyme activity, altering protein-protein interfaces, or creating new binding sites. researcher.life The D-configuration would add another layer of structural constraint, making this compound a potentially powerful tool for fine-tuning protein structure and function.

Table 4: Known Effects of N-Acetylation on Protein Properties

| Property | Effect of N-Acetylation | Reference |

| Protein Stability | Can protect against degradation via the N-end rule pathway. | nih.gov |

| Protein Folding | Can act as a seed for folding and stabilize α-helical structures. | nih.gov |

| Protein-Protein Interactions | Alters surface charge, which can enhance or inhibit the formation of protein complexes. | creative-proteomics.com |

| Subcellular Localization | Can influence targeting to different cellular compartments. | mdpi.com |

Pharmacological and Therapeutic Research Endeavors Involving N Acetyl D Norleucine

Exploration in Drug Discovery and Development

The unique structural properties of N-acetylated amino acids, including N-Acetyl-D-norleucine, make them valuable candidates in the discovery and development of new drugs. Their use as building blocks for larger molecules and in strategies to improve drug delivery has been a key area of investigation.

N-acetylated amino acid derivatives serve as important components in the synthesis of novel therapeutic agents, particularly in the construction of peptides and the design of prodrugs to enhance targeting and efficacy.

Peptide Synthesis: Acetylated amino acids like Acetyl-L-norleucine are utilized as building blocks in the synthesis of peptides. This modification can be crucial in developing therapeutic agents and in research focused on protein structure and function chemimpex.com.

Prodrug Development: A notable strategy involves using N-acetylated amino acids to create prodrugs of potent anticancer agents. For instance, prodrugs of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) have been designed to improve its therapeutic index. One approach involved synthesizing DON prodrugs with an ε-acetylated lysine (B10760008) promoiety, designed to be activated by enzymes enriched in tumor cells, such as histone deacetylase (HDAC) and cathepsin L (CTSL) nih.gov. This strategy aims to deliver the active drug preferentially to tumor tissue, minimizing toxicity to healthy cells nih.gov. By adding lipophilic groups to the lysine's α-amino group, researchers sought to further enhance the prodrug's cell penetration and effectiveness nih.gov.

The physical and chemical properties imparted by the acetyl group are leveraged in formulation strategies to improve the therapeutic potential of amino acid-based compounds.

Enhanced Solubility and Stability: The addition of an acetyl group to an amino acid, such as in Acetyl-L-norleucine, can enhance its solubility and stability. These properties are particularly valuable in drug formulations where bioavailability is a critical factor for efficacy chemimpex.com.

Studies on Biological Activities of this compound and Its Derivatives

Direct and indirect research into this compound and its chemical relatives has uncovered a range of biological activities. These investigations have explored their potential as antimicrobial, antitumor, and neuroprotective agents.

While specific studies on the antimicrobial properties of this compound are not extensively documented, research on other N-acetylated amino acids and related compounds demonstrates the potential for this class of molecules in combating microbial pathogens.

N-Acetyl-L-cysteine (NAC): NAC has shown broad-spectrum antimicrobial effects, completely inhibiting the growth, metabolic activity, and biofilm formation of various food-borne pathogens, including both Gram-positive and Gram-negative bacteria mdpi.com.

Other Amino Acid Derivatives: Various other amino acid derivatives have been identified as having antimicrobial properties. For example, the N-acetyl derivative of l-α-ethynyl glycine, an unsaturated amino acid, retains antimicrobial activity by inhibiting the bacterial enzyme alanine racemase nih.gov. D-cycloserine, a serine derivative, also inhibits bacterial growth by targeting alanine racemase and D-Ala:D-Ala ligase nih.gov. The design of novel antimicrobial peptides (AMPs) often involves modifying amino acid sequences to enhance their activity against specific pathogens like Acinetobacter baumannii nih.gov.

Table 1: Antimicrobial Activity of Selected N-Acetylated Compounds

| Compound | Target Organism(s) | Observed Effect | Mechanism of Action (if known) |

|---|---|---|---|

| N-Acetyl-L-cysteine (NAC) | Food-borne pathogens (Gram-positive & Gram-negative) | Inhibition of planktonic growth and biofilm formation mdpi.com | Not specified |

| N-acetyl-l-α-ethynyl glycine | Gram-positive bacteria | Inhibits bacterial growth nih.gov | Inhibition of alanine racemase nih.gov |

| D-cycloserine | Staphylococcus aureus | Inhibits bacterial growth nih.gov | Inhibition of alanine racemase and D-Ala:D-Ala ligase nih.gov |

Research into norleucine derivatives has identified significant antitumor potential, primarily focusing on the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).

Glutamine Antagonism: DON, a derivative of norleucine, exhibits robust anticancer efficacy by broadly blocking glutamine-utilizing reactions that are critical for the synthesis of nucleic acids and proteins in cancer cells nih.gov. It has shown effectiveness in various preclinical animal models nih.gov. However, its clinical development was hindered by dose-limiting toxicities, particularly gastrointestinal issues nih.govnih.gov.

Prodrug Strategies: To mitigate toxicity and improve tumor targeting, prodrugs of DON have been developed. These are designed to circulate inertly in the plasma and activate preferentially within the tumor environment, thereby enhancing the therapeutic index nih.gov.

Synergistic Effects: Studies have shown that the antitumor activity of DON can be enhanced when used in combination with other agents. The combined action of DON and succinylated Acinetobacter glutaminase-asparaginase produced a synergistic inhibition of nucleic acid synthesis in P388 tumor cells nih.gov. Mouse leukemia cells were found to be 4 to 10 times more sensitive to DON than non-cancerous embryonic fibroblasts nih.gov.

Significant research has been conducted on the neuroprotective effects of acetylated amino acids, with a particular focus on N-acetyl-L-leucine, the L-enantiomer of a compound closely related to this compound. These studies have consistently highlighted the stereospecificity of this effect, with the L-form being the active enantiomer.

Efficacy of the L-Enantiomer: N-acetyl-L-leucine (NALL) has been identified as the pharmacologically active enantiomer responsible for therapeutic effects in various neurological conditions nih.gov. In mouse models of Niemann-Pick disease type C (NPC), presymptomatic administration of N-acetyl-L-leucine delayed disease progression and extended lifespan researchgate.net. It has demonstrated a disease-modifying, neuroprotective effect in patients with NPC, reducing disease progression significantly over 12 and 18 months nih.govnih.gov.

Lack of Effect from the D-Enantiomer: In contrast, studies have shown that the D-enantiomer, N-acetyl-D-leucine, does not confer the same neuroprotective benefits. In mouse models of NPC, treatment with N-acetyl-D-leucine did not result in delayed disease progression or extended lifespan, unlike the L-enantiomer researchgate.net. Similarly, in models of vestibular compensation, N-acetyl-L-leucine was found to be the active substance, while N-acetyl-D-leucine was not nih.gov. This identifies N-acetyl-L-leucine as the neuroprotective enantiomer researchgate.net.

Mechanism of Action: The neuroprotective effects of NALL are linked to several mechanisms. In a mouse model of traumatic brain injury (TBI), NALL treatment improved motor and cognitive outcomes by attenuating cortical cell death and reducing neuroinflammation researchgate.net. These effects may be mediated by the partial restoration of autophagy flux researchgate.net. In NPC mouse models, the L-enantiomer was implicated in improving altered glucose and antioxidant metabolism researchgate.net.

Table 2: Comparative Neuroprotective Effects of N-Acetyl-Leucine Enantiomers in Preclinical Models

| Compound | Disease Model | Key Findings |

|---|---|---|

| N-Acetyl-L-leucine | Niemann-Pick disease type C (NPC) mouse model | Delayed disease progression and extended lifespan researchgate.net |

| N-Acetyl-D-leucine | Niemann-Pick disease type C (NPC) mouse model | Did not delay disease progression or extend lifespan researchgate.net |

| N-Acetyl-L-leucine | Rat model of unilateral labyrinthectomy | Improved central vestibular compensation; identified as the pharmacologically active substance nih.gov |

| N-Acetyl-D-leucine | Rat model of unilateral labyrinthectomy | Did not show therapeutic effect nih.gov |

| N-Acetyl-L-leucine | Traumatic Brain Injury (TBI) mouse model | Improved motor and cognitive function; attenuated cell death and neuroinflammation researchgate.net |

Influence on Metabolic Disorder Therapies

Current scientific literature does not provide specific research findings on the direct influence of this compound in the context of metabolic disorder therapies. While its isomer, Acetyl-L-norleucine, is utilized in research pertaining to metabolic pathways, specific therapeutic applications for this compound in metabolic diseases have not been detailed in available studies chemimpex.com. Metabolic disorders, which encompass a range of conditions affecting the body's processing of amino acids and other substances, are the subject of extensive research; however, the therapeutic potential of this compound remains an uninvestigated area chemimpex.com.

Biochemical and Metabolic Research on N Acetyl D Norleucine

Involvement in Enzymatic Interactions and Metabolic Pathways

N-acetylated amino acids are recognized as intermediates in various metabolic processes, including the regulation of the urea (B33335) cycle and the degradation of proteins. mdpi.com The acetylation of amino acids can occur through enzymatic pathways, catalyzed by transferases, or in some cases, through non-enzymatic processes. mdpi.com These conjugates play a role in primary and alternative metabolism. mdpi.com The study of N-acetylated amino acids, including N-Acetyl-D-norleucine, provides insight into these metabolic networks.

D-aminoacylases are enzymes that specifically hydrolyze N-acyl-D-amino acids. tandfonline.com Research on D-aminoacylase from the bacterium Alcaligenes xylosoxydans subsp. xylosoxydans A-6 has demonstrated its ability to act on this compound. nih.govoup.com This enzyme exhibits specificity for the D-isomer of N-acetylated amino acids. tandfonline.comnih.gov

The enzyme effectively hydrolyzes the N-acetyl derivatives of several D-amino acids, including D-leucine, D-phenylalanine, D-norleucine, D-methionine, and D-valine. nih.govoup.com This indicates that this compound is a recognized substrate for this class of enzymes, highlighting a specific enzymatic pathway for its metabolism. The substrate specificity for a related D-aminoacylase from Alcaligenes denitrificans subsp. xylosoxydans MI-4, when induced by γ-methyl-D-leucine, also showed activity towards N-acetyl-DL-norleucine. tandfonline.com

| Substrate | Relative Activity (%) |

|---|---|

| N-acetyl-D-methionine | 100 |

| N-acetyl-DL-norleucine | 69 |

| N-acetyl-DL-leucine | 42 |

| N-acetyl-γ-methyl-D-leucine | 25 |

N-acetylated amino acid (N-AcAA) conjugates are carboxamides formed when an acyl group attaches to an amino acid. mdpi.com They are found endogenously and can be synthesized from the breakdown of proteins that are acetylated at their N-terminus. nilssonlab.se The presence of N-acetylated amino acids in biological samples can be indicative of specific metabolic activities. nilssonlab.se For instance, in certain metabolic disorders like maple syrup urine disease (MSUD), unusual N-acylated amino acid conjugates have been detected. mdpi.com The investigation into these conjugates helps to understand metabolic dysregulation and the pathways involved in amino acid processing. mdpi.com

The acetylation process itself, particularly N-terminal acetylation, is a common post-translational modification that can influence protein stability and function. nih.govcreative-proteomics.com The degradation of these acetylated proteins can release N-acetylated amino acids back into the metabolic pool. nilssonlab.se

Biosynthesis and Incorporation of Norleucine in Biological Systems

Norleucine, the precursor amino acid to this compound, is not one of the 20 canonical proteinogenic amino acids but is found in small amounts in some bacterial strains. wikipedia.orglifetein.com Its biosynthesis occurs as a byproduct of the branched-chain amino acid metabolic pathway. nih.gov Specifically, norleucine is generated through the leucine (B10760876) biosynthetic pathway. nih.gov

The synthesis starts with α-ketobutyrate, which is acted upon by the enzyme 2-isopropylmalate synthase. wikipedia.orglifetein.com This enzyme normally uses α-ketoisovalerate as its initial substrate to produce leucine. nih.gov However, due to the enzyme's imperfect substrate specificity, it can also utilize α-ketobutyrate, leading to the formation of norleucine. wikipedia.orgresearchgate.net This process has been observed in bacteria such as Escherichia coli. nih.govnih.gov

| Starting Substrate | Key Enzyme | Pathway | Product |

|---|---|---|---|

| α-Ketobutyrate | 2-isopropylmalate synthase | Leucine biosynthetic pathway | Norleucine |

| α-Ketoisovalerate (Canonical) | 2-isopropylmalate synthase | Leucine biosynthetic pathway | Leucine |

The structural similarity of norleucine to canonical amino acids allows it to be mistakenly incorporated into proteins during synthesis. wikipedia.org Norleucine is a close structural analog and is nearly isosteric with methionine, differing primarily in the substitution of a methylene (B1212753) group for methionine's sulfur atom. wikipedia.orgfrontiersin.org This similarity leads to competition, particularly with methionine, for incorporation into polypeptide chains. nih.gov

The mechanism for this misincorporation involves the aminoacyl-tRNA synthetases, enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.org The methionyl-tRNA synthetase can mistakenly recognize and "charge" norleucine onto the tRNA designated for methionine (tRNAmet). nih.gov This mischarged tRNA then delivers norleucine to the ribosome, resulting in its insertion into a growing protein at positions that should have been occupied by methionine. nih.govresearchgate.net This imperfect selectivity of the synthetase is the primary reason for norleucine's presence in some proteins. wikipedia.org Supplementing culture media with sufficient methionine can prevent the incorporation of norleucine into proteins. nih.gov

Role as a Potential Biomarker in Disease Research

The search for sensitive and specific biomarkers for various diseases, including cancer and cardiovascular conditions, is an active area of research. amegroups.orgreading.ac.uk Metabolomics studies systematically measure small molecule metabolites to identify changes associated with a disease state. amegroups.org Altered levels of amino acids and their derivatives have been investigated as potential diagnostic markers. For example, abnormal accumulation of branched-chain amino acids has been linked to hepatocellular carcinoma, and other amino acid metabolism-related genes have been studied as potential prognostic markers in stomach adenocarcinoma. amegroups.orgnih.gov

Furthermore, certain acetylated compounds, such as N-Acetyl neuraminic acid (Neu5Ac), have been proposed as potential biomarkers for cardiovascular disease. reading.ac.uk While these studies highlight the potential of amino acids and their acetylated forms in disease diagnostics, current research available in the provided sources does not specifically identify this compound as a biomarker for any particular disease.

Association with Metabolic Signatures (e.g., Diabetes)

Research into the direct association between this compound and metabolic signatures, particularly in the context of diabetes, is an emerging field with limited specific data available in current scientific literature. While comprehensive metabolomic studies in diabetes have identified various N-acetylated amino acids as potential biomarkers, specific research focusing on this compound is not yet prevalent.

Metabolomic studies have highlighted the importance of amino acid metabolism in the pathophysiology of diabetes. For instance, alterations in the levels of branched-chain and aromatic amino acids have been associated with an increased risk of type 2 diabetes. nih.gov Furthermore, certain N-acetylated compounds, such as N-acetylasparagine, have been identified as having a potential association with cardiovascular complications in diabetic patients, specifically with prolonged QTc intervals. nih.gov In one study, N-acetylasparagine was the only metabolite consistently associated with QTc duration at both baseline and follow-up in a cohort of diabetic patients at high risk for cardiovascular disease. nih.gov

These findings suggest that the N-acetylation of amino acids may play a role in the metabolic dysregulation characteristic of diabetes and its complications. However, direct evidence linking this compound to these metabolic signatures is currently lacking. Future targeted metabolomic research is necessary to elucidate the potential role, if any, of this compound in the metabolic profile of diabetes.

Table 1: Research Findings on Related N-Acetylated Amino Acids in Diabetes

| Compound | Associated Condition/Signature | Study Finding |

|---|---|---|

| N-Acetylasparagine | Prolonged QTc in Diabetes | Identified as a metabolite associated with QTc duration at two chronological time points in diabetic patients. nih.gov |

| N-acetyltryptophan | Type 2 Diabetes Risk | Serum N-acetyltryptophan was associated with an increased risk of diabetes in a prospective cohort study. nih.gov |

Detection in Biological Matrices

The detection and quantification of this compound in biological matrices such as plasma and urine are crucial for understanding its pharmacokinetics and potential physiological roles. While methods specifically validated for this compound are not extensively documented in publicly available research, established analytical techniques for other N-acetylated amino acids and D-amino acids can be readily adapted.

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary methods for the analysis of amino acids and their derivatives in biological samples. nih.govbevital.no These techniques offer the high sensitivity and selectivity required to detect and quantify low-concentration metabolites in complex matrices.

For the detection of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be highly suitable. This approach combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. The sample preparation would typically involve protein precipitation from plasma or dilution of urine, followed by chromatographic separation on a suitable column, such as a reversed-phase C18 or a column designed for polar molecules (HILIC). mdpi.com Detection would be achieved by monitoring specific mass transitions for this compound.

Derivatization with a chiral reagent may be necessary to separate the D- and L-isomers of norleucine if the analytical method cannot distinguish between them. However, as the compound of interest is already N-acetylated, this may influence the choice of derivatization agent.

Table 2: Potential Analytical Methods for this compound Detection

| Analytical Technique | Sample Type | Key Considerations |

|---|---|---|

| LC-MS/MS | Plasma, Urine | High sensitivity and selectivity; can provide structural information for confirmation. Requires optimization of chromatographic conditions and mass spectrometric parameters. mdpi.comresearchgate.net |

| HPLC with Fluorescence Detection | Plasma, Urine | Requires derivatization with a fluorescent tag. Good sensitivity but may be less specific than MS. bevital.no |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-acetylasparagine |

| N-acetyltryptophan |

| N-acetylaspartic acid |

Advanced Analytical and Spectroscopic Methodologies in N Acetyl D Norleucine Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is fundamental to the separation and quantification of N-Acetyl-D-norleucine from intricate biological samples. High-resolution separation techniques are essential for distinguishing it from structurally similar molecules, including its own enantiomer and other N-acetylated amino acids.

Ultra-Performance Liquid Chromatography (UPLC) stands out for its high resolution and sensitivity in the analysis of amino acids and their derivatives. While direct applications for this compound are specialized, the methodologies developed for norleucine and other N-acetylated amino acids are directly applicable. UPLC methods typically involve pre-column derivatization to enhance the chromatographic properties and detectability of the analyte. nih.gov For instance, derivatization with agents like ortho-phthaldialdehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for highly sensitive fluorescence or UV detection. nih.govlcms.cz

The separation is commonly achieved on reversed-phase columns, such as those with C18 particles, often of a sub-2 µm particle size or core-shell design to maximize efficiency. nih.gov A gradient elution program using a mixture of aqueous and organic mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile) ensures the effective separation of the derivatized amino acids. nih.gov This approach allows for the precise quantification of compounds like norleucine in complex samples such as fermentation broths or biological fluids, with excellent sensitivity, reaching detection limits in the picomole range. nih.gov

Table 1: Illustrative UPLC Method Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (sub-2 µm or core-shell particles) |

| Derivatization Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or ortho-phthaldialdehyde (OPA) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) |

| Mobile Phase B | Organic solvent (e.g., 0.1% formic acid in methanol) |

| Detection | Fluorescence or UV Absorbance |

| Flow Rate | Typically 0.3 - 1.0 mL/min |

| Column Temperature | Controlled, often around 40-50 °C |

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the enantiomeric analysis of amino acids, including N-acetylated forms. To make the compounds volatile for gas chromatography, they must first be derivatized. A common approach involves converting the amino acids into N(O)-pentafluoropropionyl-(2)-propyl esters. uni-giessen.de

The separation of the D- and L-enantiomers is then accomplished using a chiral stationary phase column, such as Chirasil-L-Val. uni-giessen.de This specialized column allows for the differential interaction with each enantiomer, resulting in different retention times and thus their successful separation. The mass spectrometer serves as a highly specific detector, identifying the compounds based on their unique mass fragmentation patterns. researchgate.net This GC-MS approach is crucial for studying the metabolic fate of D-amino acids and for diagnosing inborn errors of metabolism, such as Aminoacylase I deficiency, which is characterized by the elevated urinary excretion of various N-acetylated amino acids. uni-giessen.deresearchgate.net

Mass Spectrometry for Structural Elucidation and Interaction Studies

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for investigating its interactions with other molecules, particularly metal ions.

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) or fast atom bombardment (FAB), this compound can form adducts with metal ions present in the sample matrix. acs.orgacdlabs.com The study of the fragmentation patterns of these metal adducts, such as [M + Ni]⁺ or [M + Na]⁺, provides valuable structural information. acs.org

Research on the [M + Ni]⁺ adducts of similar amino acids, like norleucine, shows that fragmentation occurs through the elimination of small neutral molecules such as H₂, CH₄, H₂O, and CO₂. acs.org These fragmentation pathways are influenced by the structure of the amino acid's side chain. The activation of C-C and C-H bonds in the side chain by the metal ion is a key mechanism driving this fragmentation. acs.org Another characteristic reaction for [M + Ni]⁺ adducts involves the formation of an immonium ion (RCH=NH₂⁺). acs.org Analyzing these specific fragmentation patterns helps to confirm the structure of the parent molecule and understand its gas-phase chemistry.

Table 2: Common Neutral Losses and Fragment Ions in MS Analysis of Amino Acid-Nickel Adducts [M+Ni]⁺

| Precursor Ion | Neutral Loss | Fragment Ion Type |

|---|---|---|

| [M+Ni]⁺ | H₂O | Dehydrated Adduct |

| [M+Ni]⁺ | H₂O + CO | Decarboxylated/Dehydrated Adduct |

| [M+Ni]⁺ | CO₂ | Decarboxylated Adduct |

| [M+Ni]⁺ | CₓHᵧ (e.g., CH₄, C₂H₄) | Side Chain Fragments |

Metabolite profiling, or metabolomics, aims to identify and quantify a wide range of small molecules in a biological sample to understand its metabolic state. nih.gov this compound can be one of many metabolites detected in such studies. Techniques like UPLC coupled with high-resolution mass spectrometry (e.g., UPLC-QTOF) or GC-MS are commonly employed for this purpose. nih.gov

In the context of clinical research, the presence and concentration of specific N-acetylated amino acids in urine or plasma can serve as biomarkers for certain metabolic disorders. researchgate.net For example, the diagnosis of Aminoacylase I deficiency relies on identifying an abnormal profile of N-acetylated amino acids in urine through GC-MS analysis. researchgate.net These high-throughput methods allow for the simultaneous analysis of dozens to hundreds of metabolites, providing a comprehensive snapshot of metabolic pathways where compounds like this compound may play a role. nih.govmetwarebio.com

Advanced Spectroscopic Approaches for Conformational and Interaction Studies

Beyond chromatography and standard mass spectrometry, advanced spectroscopic techniques are employed to investigate the three-dimensional structure (conformation) and intermolecular interactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in this area.

NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule. By analyzing NMR spectra, researchers can determine the connectivity of atoms and, through more advanced experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), deduce the spatial proximity of different protons, which helps to define the molecule's preferred conformation in solution. Furthermore, NMR is highly effective for studying interactions. Changes in the chemical shifts of this compound's atoms upon the addition of a binding partner (e.g., a protein or metal ion) can identify the sites of interaction and quantify the binding affinity. In a diagnostic capacity, NMR spectroscopy has been used to analyze urine for the tell-tale signatures of N-acetylated amino acids in patients with metabolic disorders. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy in Peptide Conformation

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique tailored for studying molecules with unpaired electrons. Since peptides are typically diamagnetic (lacking unpaired electrons), EPR studies require the introduction of a stable paramagnetic probe, a technique known as Site-Directed Spin Labeling (SDSL). escholarship.org This method involves strategically placing a spin label, commonly a nitroxide-based molecule, at a specific site within a peptide. The resulting EPR spectrum is highly sensitive to the local environment, mobility, and distance between spin labels, providing invaluable data on peptide conformation and dynamics. escholarship.orgnih.gov

The most common application of EPR in this context is to analyze the conformational behavior of a peptide. mit.edu For a peptide incorporating this compound, a spin label could be attached near this residue to probe its local environment. The continuous-wave (CW) EPR spectrum's line shape reveals information about the rotational mobility of the spin label. nih.gov A highly mobile spin label produces sharp, narrow spectral lines, indicating an unstructured or flexible region of the peptide. Conversely, restricted motion of the label results in broad, anisotropic spectra, signifying a well-ordered or constrained conformation. mit.edu

Research Findings:

Studies on various peptides have demonstrated the efficacy of EPR in elucidating conformational dynamics. For instance, research on fibronectin-mimetic peptides containing the Arg-Gly-Asp (RGD) sequence used CW-EPR to analyze how flanking residues influence the conformation of the binding motif. mit.edu These studies revealed that even within largely disordered peptides, transient hydrogen bonds can form near key residues, affecting the conformational landscape. mit.edu This approach could be directly applied to understand how the presence and position of this compound influence the folding and flexibility of a peptide chain.

Furthermore, by introducing two spin labels at different positions, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the precise distance between them, providing crucial constraints for determining the peptide's three-dimensional fold. escholarship.org This would be particularly useful in defining the spatial relationship of this compound relative to other residues in a peptide backbone.

The table below illustrates how EPR spectral parameters could be interpreted to understand the conformational states of a hypothetical peptide containing a spin-labeled this compound.

| EPR Spectral Observation | Interpretation of Spin Label Mobility | Inferred Peptide Conformation at Labeled Site |

| Narrow, symmetric spectral lines | High rotational mobility | Unstructured, flexible region |

| Broad, asymmetric spectral lines | Restricted rotational mobility | Ordered structure (e.g., helical or sheet) |

| Bimodal spectrum | Coexistence of two distinct mobility states | Conformational equilibrium between two states |

| Change in line shape upon ligand binding | Altered local dynamics | Ligand-induced conformational change |

This table is an illustrative example of how EPR data is typically interpreted in the context of peptide conformational analysis.

Nuclear Magnetic Resonance (NMR) in Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for studying molecular structure, dynamics, and interactions in solution, closely mimicking physiological conditions. nih.gov It can provide atomic-resolution information on peptide-protein, peptide-membrane, or peptide-nucleic acid interactions. nih.govnih.gov For a molecule like this compound incorporated into a peptide, NMR is exceptionally well-suited to map its interaction with a biological target.

The fundamental principle behind using NMR for interaction studies is the monitoring of chemical shift perturbations. nih.gov The chemical shift of a nucleus (e.g., ¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment. When a peptide binds to a larger molecule, the environment of the nuclei at the interaction interface changes, leading to shifts in their corresponding signals in the NMR spectrum. By comparing the spectra of the free peptide with that of the peptide in its bound state, researchers can identify which specific amino acid residues are involved in the interaction.

Research Findings:

While direct NMR interaction studies on this compound are not widely published, extensive research on other peptides, including those with D-amino acids, provides a clear framework. For example, NMR has been used to study the interaction of peptides containing D-amino acids with enzymes, revealing that the stereochemistry can influence binding and enzymatic activity. nih.gov Similarly, the interaction of synthetic peptides with phospholipid bilayers that mimic bacterial membranes has been successfully characterized using NMR, providing insights into their mechanism of action. chapman.edu

In a typical experiment to study the interaction of an this compound-containing peptide with a target protein, a series of 2D ¹H-¹⁵N HSQC spectra would be recorded. This experiment correlates the nitrogen atom of an amide group with its attached proton, giving one signal for each amino acid residue (except proline). Upon addition of the target protein, residues at the binding interface would show significant changes in their corresponding signal positions (chemical shift perturbations).

The data table below provides a hypothetical example of chemical shift perturbation data for a peptide containing this compound upon binding to a target protein.

| Residue Number | Residue Name | Free Peptide ¹H (ppm) | Bound Peptide ¹H (ppm) | Free Peptide ¹⁵N (ppm) | Bound Peptide ¹⁵N (ppm) | Combined Chemical Shift Perturbation (Δδ) |

| 1 | This compound | 8.52 | 8.75 | 120.1 | 122.5 | 0.44 |

| 2 | Glycine | 8.31 | 8.33 | 108.5 | 108.6 | 0.04 |

| 3 | Alanine | 8.15 | 8.16 | 122.3 | 122.3 | 0.01 |

| 4 | Serine | 8.40 | 8.61 | 115.7 | 117.8 | 0.47 |

| 5 | Lysine (B10760008) | 8.22 | 8.21 | 121.0 | 121.1 | 0.02 |

This table represents hypothetical NMR data. The combined chemical shift perturbation (Δδ) is calculated using a weighted average of the changes in ¹H and ¹⁵N shifts. Larger Δδ values for this compound and Serine indicate their likely involvement in the binding interface.

Proton NMR studies on N-acetylated tetrapeptides have also shown that the N-terminal acetylation can significantly influence the preferred conformation of the peptide in solution, which in turn affects its chemical reactivity and interaction profile. nih.gov This underscores the importance of the N-acetyl group in this compound when considering its role in molecular interactions.

Future Research Directions and Translational Perspectives

Emerging Applications in Chemical Biology

Chemical biology seeks to understand biological systems using chemical tools. N-Acetyl-D-norleucine, as a non-canonical N-acetylated D-amino acid, is poised to become a valuable tool in this field.

Probing Protein Structure and Function: Unnatural amino acids are utilized to investigate protein structure and function. lifetein.com Norleucine, an isomer of leucine (B10760876), has been used to probe the role of methionine in the amyloid-β peptide associated with Alzheimer's disease. lifetein.comwikipedia.org The introduction of this compound into peptides could offer unique insights. The D-configuration provides resistance to degradation by common proteases, which typically recognize L-amino acids, making peptides incorporating this molecule more stable for structural and functional studies. nih.gov The acetyl group can also influence solubility, stability, and intermolecular interactions. chemimpex.com

Investigating Post-Translational Modifications: N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting the majority of proteins. nih.gov This process is catalyzed by N-terminal acetyltransferases (NATs). The specific machinery and functional consequences of N-terminal acetylation are still under active investigation. This compound could serve as a chemical probe to study the stereospecificity of NATs and other enzymes involved in protein modification.

Bacterial Cell Wall Research: D-amino acids are key components of the peptidoglycan in bacterial cell walls. nih.govnih.gov Researchers have developed fluorescent D-amino acid derivatives as probes to visualize peptidoglycan biosynthesis in living bacteria. nih.govacs.orgnih.gov These tools have been instrumental in understanding bacterial growth and identifying new antibiotic targets. acs.orgnih.gov this compound derivatives could be developed into a new class of probes to study the enzymes and transporters involved in bacterial cell wall metabolism, potentially revealing novel aspects of this essential process. nih.govresearchgate.net

Potential in Precision Medicine and Personalized Therapies

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient. The unique properties of D-amino acids and their derivatives, including this compound, present intriguing possibilities for developing more personalized diagnostic and therapeutic strategies.

Development of Novel Biomarkers: There is growing evidence that D-amino acids are linked to various physiological and pathological states, and they are being investigated as potential biomarkers for diseases. nih.govdoaj.org Altered levels of specific D-amino acids in blood have been reported in neurological disorders, psychiatric conditions, and even some cancers. nih.govmdpi.com For instance, D-serine has been explored as a biomarker for schizophrenia, Alzheimer's disease, and cognitive decline. nih.govmdpi.com Given the focus on N-acetylated L-amino acids in neurodegenerative disease, investigating the levels of this compound in patients could reveal its potential as a novel biomarker for diagnosis or prognosis in these and other conditions. researchgate.net

Targeted Drug Delivery: The modification of drug molecules to enhance their delivery to specific cells or tissues is a cornerstone of modern pharmacology. Attaching amino acids to drugs is a strategy used to improve targeting, bioavailability, and pharmacokinetic properties. nih.gov Acetylation can also be a key modification in prodrug design, altering a molecule's properties to improve its stability or cellular uptake. nih.gov For example, acetylated lysine (B10760008) derivatives have been used to create tumor-targeted prodrugs of the anticancer agent 6-Diazo-5-oxo-l-norleucine (DON). nih.gov Future research could explore the use of this compound as a moiety in prodrugs to target specific amino acid transporters that may be overexpressed in certain diseases, leading to more precise and effective therapies. nih.gov

Challenges and Opportunities in this compound Research

The field of this compound research is nascent, presenting both significant hurdles and exciting opportunities for discovery.

Challenges:

Limited Existing Research: The most significant challenge is the scarcity of studies focused specifically on this compound. Much of the related literature focuses on the racemic mixture (N-Acetyl-DL-leucine) or the L-enantiomers of acetylated leucine or norleucine. youtube.com This lack of foundational data means researchers must start from basic characterization.

Stereospecific Synthesis and Analysis: The production of pure this compound requires stereospecific synthesis or chiral separation methods, which can be complex and costly. researchgate.netijeab.com Furthermore, accurately detecting and quantifying D-amino acid derivatives in biological samples is analytically challenging due to the overwhelming abundance of their L-counterparts. nih.govtandfonline.com

Identifying Biological Targets: A primary obstacle is the identification of the specific biological targets and pathways with which this compound interacts. Without this knowledge, understanding its mechanism of action and potential therapeutic relevance is difficult.

Opportunities:

Exploring Unique Biological Roles: The distinct stereochemistry of D-amino acids often leads to unique biological activities compared to their L-isomers. mdpi.comnih.gov Research on N-acetyl-leucine has shown that the L-enantiomer is the pharmacologically active form in treating certain neurological disorders, highlighting the importance of studying each enantiomer separately. This provides a clear opportunity to investigate this compound for novel biological effects that may have been missed in studies of racemic mixtures.

Developing Novel Therapeutics: D-amino acids and peptides containing them are resistant to degradation by proteases, which gives them greater stability as potential drug candidates. nih.gov By systematically studying this compound, researchers may uncover new therapeutic avenues for various diseases, potentially in areas where L-amino acid derivatives are ineffective or have undesirable side effects.

Advancing Basic Science: Foundational research into the metabolism, transport, and cellular effects of this compound will contribute to a broader understanding of D-amino acid biology. This knowledge could have far-reaching implications, from microbiology to neurobiology, and open up entirely new areas of investigation. researchgate.net

Interactive Data Table: Potential Research Directions for this compound

| Research Area | Specific Application | Rationale |

|---|---|---|

| Chemical Biology | Development of protease-resistant peptide probes | D-amino acid configuration enhances stability against enzymatic degradation. nih.gov |

| Probing the stereospecificity of N-terminal acetyltransferases (NATs) | N-acetylation is a key post-translational modification; the D-form can test enzyme specificity. nih.gov | |

| Creation of chemical reporters for bacterial peptidoglycan dynamics | D-amino acid derivatives are incorporated into bacterial cell walls, allowing for visualization. nih.gov | |

| Precision Medicine | Investigation as a potential biomarker for neurological or metabolic diseases | D-amino acid levels are altered in various pathological states. nih.govmdpi.com |

| Use as a targeting moiety in prodrug design | Amino acid derivatives can target specific transporters overexpressed in disease. nih.gov | |

| Therapeutics | Screening for novel bioactivity distinct from its L-enantiomer | Stereochemistry can dictate pharmacological effects, as seen with N-acetyl-leucine. |

| Development of stable peptide-based drugs | Incorporation of D-amino acids increases the in-vivo half-life of peptide therapeutics. nih.gov |

Q & A

Q. How can researchers design experiments to synthesize N-Acetyl-D-norleucine with high enantiomeric purity?

- Methodological Answer : Synthesis protocols should prioritize chiral resolution techniques, such as enzymatic acetylation or asymmetric catalysis, to minimize racemization. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm stereochemistry . Chromatographic methods (HPLC with chiral columns) are critical for assessing enantiomeric excess. For reproducibility, document reaction conditions (temperature, solvent polarity, and catalyst loading) rigorously, as minor variations can significantly impact yield and purity .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for detecting low-concentration analytes in complex samples. Derivatization using agents like dansyl chloride improves sensitivity for fluorescence detection . Validate methods using internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Include calibration curves with R ≥ 0.99 and limits of detection (LOD) below 1 µM .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility data often arise from differences in sample purity or measurement protocols. Replicate experiments under standardized conditions (e.g., USP <741> for melting range). Cross-reference multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed studies) and report batch-specific purity levels (≥98% by TLC or HPLC) . Statistical tools like Bland-Altman plots can quantify inter-lab variability .

Advanced Research Questions

Q. What strategies mitigate interference from D/L-norleucine enantiomers in metabolic studies?

- Methodological Answer : Use chiral stationary phases (CSPs) in LC-MS to resolve enantiomers. For in vitro assays, employ enzyme-specific inhibitors (e.g., D-amino acid oxidase) to block undesired pathways. In vivo, isotopic tracing (C-labeled this compound) distinguishes endogenous vs. exogenous metabolite pools. Validate specificity via knockout models or siRNA silencing of target enzymes .

Q. How can experimental design optimize dose-response relationships for this compound in preclinical models?

- Methodological Answer : Apply factorial design to test multiple variables (dose, administration route, duration). Use nonlinear regression models (e.g., Hill equation) to estimate EC and maximal efficacy. Include positive controls (e.g., acetylated L-amino acids) and negative controls (vehicle-only groups). Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes; NIH guidelines recommend n ≥ 6 per group for rodent studies .

Q. What statistical approaches resolve batch-to-batch variability in this compound bioactivity assays?

- Methodological Answer : Implement mixed-effects models to account for batch as a random variable. Normalize data using Z-scores or percent-of-control baselines. For high-throughput screens, apply quality control metrics (e.g., Z’-factor > 0.5) to exclude outlier batches. Reproducibility requires adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable data) .

Methodological Considerations

- Data Validation : Cross-check spectral data (IR, NMR) against databases like PubChem or DrugBank .

- Safety Protocols : Follow OSHA and WHMIS 2015 guidelines for handling crystalline this compound; use fume hoods and PPE (nitrile gloves, lab coats) .

- Ethical Reporting : Disclose conflicts of interest and raw data availability per NIH and journal-specific mandates (e.g., Pharmaceutical Research submission checklist) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.